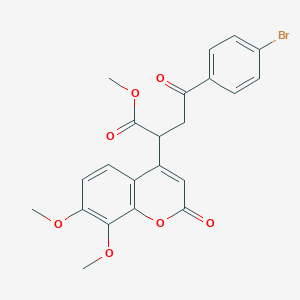
methyl 4-(4-bromophenyl)-2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-(4-bromophenyl)-2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate is a useful research compound. Its molecular formula is C22H19BrO7 and its molecular weight is 475.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Structural Overview
The molecular structure of methyl 4-(4-bromophenyl)-2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate can be represented as follows:
This compound features:
- A bromophenyl group which may contribute to its biological activity.
- Two methoxy groups that enhance solubility and may influence pharmacokinetics.
- A chromone moiety known for various biological effects.
Anticancer Properties
Research has indicated that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, chalcone derivatives have been shown to induce apoptosis in cancer cells through mechanisms such as the activation of caspases and disruption of mitochondrial membrane potential .
Case Study:
A study on chalcone derivatives demonstrated that certain modifications in their structure could enhance their cytotoxic effects against various cancer cell lines. The presence of methoxy groups was found to affect the potency of these compounds, suggesting a structure-activity relationship (SAR) that could be relevant for this compound .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Similar compounds have demonstrated the ability to inhibit bacterial growth by interfering with essential biosynthetic pathways. For example, certain derivatives have been reported to exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Chalcone A | Antibacterial | 30 | |
| Chalcone B | Antifungal | 25 | |
| Methyl Derivative | Broad-spectrum | 15 |
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of compounds similar to this compound. These compounds have been evaluated for their ability to inhibit cholinesterase enzymes, which are implicated in neurodegenerative diseases like Alzheimer's. The presence of methoxy groups has been linked to enhanced inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
Case Study:
A study evaluating benzofuran and chromone derivatives found dual inhibitory effects against AChE and BChE, suggesting that structural modifications could lead to improved neuroprotective agents .
Properties
Molecular Formula |
C22H19BrO7 |
|---|---|
Molecular Weight |
475.3 g/mol |
IUPAC Name |
methyl 4-(4-bromophenyl)-2-(7,8-dimethoxy-2-oxochromen-4-yl)-4-oxobutanoate |
InChI |
InChI=1S/C22H19BrO7/c1-27-18-9-8-14-15(11-19(25)30-20(14)21(18)28-2)16(22(26)29-3)10-17(24)12-4-6-13(23)7-5-12/h4-9,11,16H,10H2,1-3H3 |
InChI Key |
YIVZFZJMRVNFOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=CC(=O)O2)C(CC(=O)C3=CC=C(C=C3)Br)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















